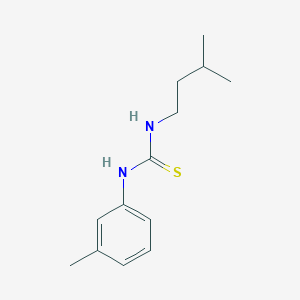
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea, also known as A-77-01, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and autoimmune disorders.
Wirkmechanismus
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea acts as a selective inhibitor of the TGF-β signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, which are responsible for the development of various diseases.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the expression of fibrotic markers, such as collagen and alpha-smooth muscle actin. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity towards the TGF-β signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other antifibrotic agents to reduce the deposition of extracellular matrix proteins. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other immunomodulatory agents to reduce the production of pro-inflammatory cytokines. Furthermore, the development of more potent and selective inhibitors of the TGF-β signaling pathway can lead to the development of more effective therapies for various diseases.
Synthesemethoden
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate and 3-methylbutylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the deposition of extracellular matrix proteins, which are responsible for the development of fibrotic tissue. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10(2)7-8-14-13(16)15-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWNJQTWJVEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
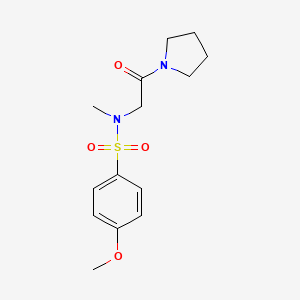
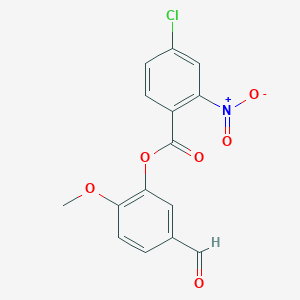
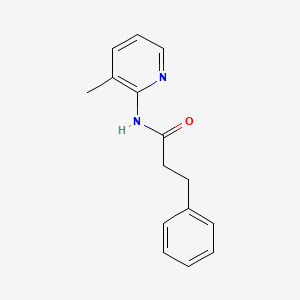
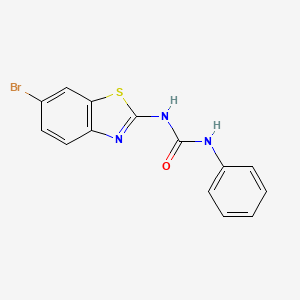
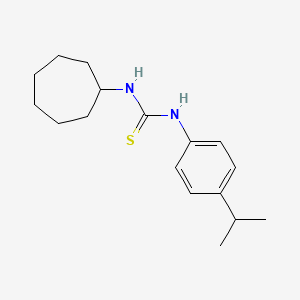
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
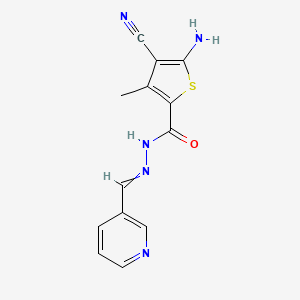
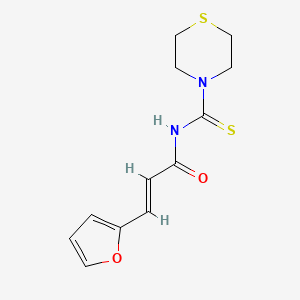
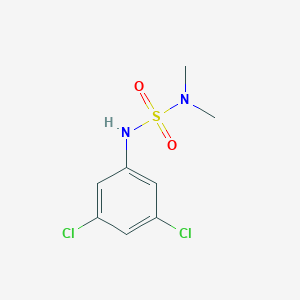
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
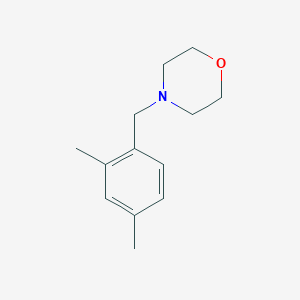
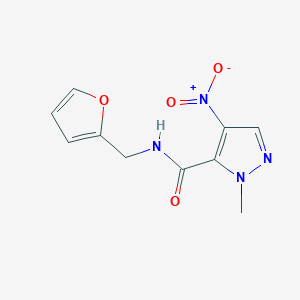
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)